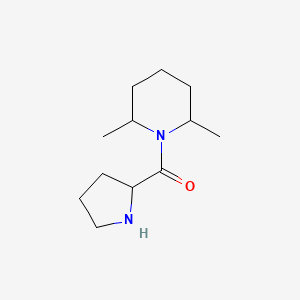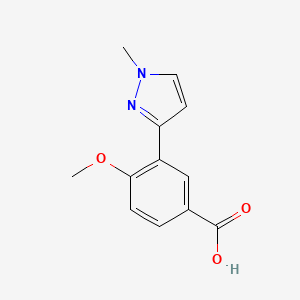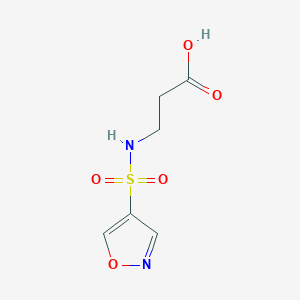
2,6-Dimethyl-1-prolylpiperidine
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives, such as DMPP, are synthesized through various methods. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
Piperidine derivatives, including DMPP, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, piperidines are used to convert ketones to enamines .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Piperidine derivatives are extensively studied for their synthesis and characterization, providing foundational knowledge for further chemical and pharmacological research. For instance, studies on the synthesis of various piperidine derivatives, such as 2,6-dimethyl-4-aminopyridine, highlight the importance of these compounds as intermediates in chemical synthesis, potentially applicable to 2,6-Dimethyl-1-prolylpiperidine as well (Liu Jun-teng, 2011).
Chemical Standards and Spectrometry
Piperidine derivatives are also valuable in the development of chemical standards for analytical techniques like ion mobility spectrometry. This application underscores the relevance of these compounds in enhancing the precision and accuracy of chemical analysis, which could extend to the study of this compound (G. Eiceman, E. Nazarov, J. Stone, 2003).
Antiproliferative Effects and Binding Properties
The antiproliferative effects and binding properties of piperidine derivatives, particularly in the context of dinuclear gold(III) compounds, highlight the potential of these compounds in medicinal chemistry and drug development. Such research may provide a framework for investigating the bioactivity of this compound derivatives in similar contexts (A. Casini et al., 2006).
Electronic Structure and Spectroscopic Studies
Investigations into the electronic structure and spectroscopic properties of piperidine derivatives, such as 1-amino-2,6-dimethylpiperidine, contribute to a deeper understanding of their chemical behavior and potential applications in various fields, including materials science and pharmaceuticals (K. Kumar, D. C. M. Glory, R. Madivananec, 2017).
Direcciones Futuras
While specific future directions for DMPP are not mentioned in the literature, piperidine derivatives are a significant area of research in drug discovery . They are used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . Therefore, it is likely that research into DMPP and similar compounds will continue to be a significant area of focus in the future.
Propiedades
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-5-3-6-10(2)14(9)12(15)11-7-4-8-13-11/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAGUBDTFWOBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2CCCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1469794.png)





![2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B1469801.png)


![3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride](/img/structure/B1469808.png)
![3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B1469813.png)


![[1-(6-Phenylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1469817.png)